2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This is achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether derivative is acylated with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
Uniqueness
2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which may influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C17H14ClN3O3S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-12-8-6-11(7-9-12)19-15(22)10-25-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
IWIQHFKKLDYOGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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